Methyl 3-amino-2-methyl-3-oxopropanoate
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Overview
Description
“Methyl 3-amino-2-methyl-3-oxopropanoate” is a chemical compound with the molecular formula C4H7NO3 . It is also known as “Methylmalonic acid semialdehyde”, which is an intermediate in the metabolism of thymine and valine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 heavy atoms, with a molar refractivity of 25.53 . The compound has a molecular weight of 117.10 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the searched resources, it’s worth noting that Methylmalonic acid semialdehyde, a related compound, plays a role in the metabolism of thymine and valine .Physical and Chemical Properties Analysis
“this compound” has several notable physical and chemical properties. It has a high GI absorption and is highly soluble, with a solubility of 224.0 mg/ml . It has a Log Po/w (iLOGP) of 0.53, indicating its lipophilicity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Thiazole Derivatives : Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized, showing potential as antiproliferative agents, particularly for their cytotoxic properties. The DNA gyrase enzyme was identified as a common enzymatic pathway for these compounds (Yurttaş, Evren, & Özkay, 2022).
Methyl 3-cyclopropyl-3-oxopropanoate in Heterocycle Synthesis : This compound was used to synthesize various heterocyclic compounds with cyclopropyl substituents. These reactions have produced diverse structures like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and others (Pokhodylo, Matiichuk, & Obushak, 2010).
Biochemical Applications
Bacteriohopanepolyols Research : Methyl 3-amino-2-methyl-3-oxopropanoate derivatives were found in research related to bacteriohopanepolyols (BHPs), which are biomarker lipids. This study provided insights into the biochemical pathways and metabolic functions of certain microorganisms (Kool, Talbot, Rush, Ettwig, & Damsté, 2014).
Metabolic Engineering for Biofuel Production : The application of metabolic engineering in microorganisms for the production of chemicals like 2-methyl-1-butanol and 3-methyl-1-butanol, by-products of microbial fermentations from amino acid substrates, highlights the potential of using this compound derivatives in renewable energy research (Cann & Liao, 2009).
Chemical Properties and Reactions
- Enantiomer-Differentiating Hydrogenation : Studies on the hydrogenation of racemic mixtures of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate showed significant potential for enantiomer differentiation, which is important in the synthesis of stereospecific compounds (Sugimura, Watanabe, Nakagawa, & Okuyama, 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-amino-2-methyl-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCOZBGXACOSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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